molecular formula C14H17FINO B8173127 N-(Cyclohexylmethyl)-2-fluoro-4-iodobenzamide

N-(Cyclohexylmethyl)-2-fluoro-4-iodobenzamide

Cat. No.: B8173127
M. Wt: 361.19 g/mol
InChI Key: ZDRNDZZPPMXFPZ-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-2-fluoro-4-iodobenzamide is an organic compound that features a benzamide core substituted with a cyclohexylmethyl group, a fluorine atom, and an iodine atom

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-fluoro-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FINO/c15-13-8-11(16)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRNDZZPPMXFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-2-fluoro-4-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-iodobenzoic acid and cyclohexylmethylamine.

    Amide Formation: The carboxylic acid group of 2-fluoro-4-iodobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of cyclohexylmethylamine to form the amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-2-fluoro-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclohexylmethyl group.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.

Major Products

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Oxidized derivatives of the cyclohexylmethyl group.

    Reduction: Reduced forms of the cyclohexylmethyl group.

    Coupling: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

N-(Cyclohexylmethyl)-2-fluoro-4-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-2-fluoro-4-iodobenzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclohexylmethyl)-2-fluoro-4-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.

    N-(Cyclohexylmethyl)-2-fluoro-4-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

    N-(Cyclohexylmethyl)-2-fluoro-4-methylbenzamide: Similar structure but with a methyl group instead of iodine.

Uniqueness

N-(Cyclohexylmethyl)-2-fluoro-4-iodobenzamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as coupling reactions that are not as readily accessible with chlorine or bromine analogs. The combination of the cyclohexylmethyl group and the fluorine atom also contributes to its distinct chemical and biological properties.

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